molecular formula C5H5NO2S B1266567 2-Methyl-1,3-thiazole-5-carboxylic acid CAS No. 40004-69-1

2-Methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B1266567
CAS No.: 40004-69-1
M. Wt: 143.17 g/mol
InChI Key: QCXCIYPOMMIBHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,3-thiazole-5-carboxylic acid is an organic compound with the molecular formula C5H5NO2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its unique aromatic properties and is used in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

2-Methyl-1,3-thiazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with xanthine oxidase, an enzyme involved in purine metabolism . This interaction can lead to the inhibition of xanthine oxidase, thereby affecting the production of uric acid. Additionally, this compound can bind to other biomolecules, altering their conformation and activity, which can have downstream effects on various metabolic pathways.

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression . These changes can affect cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through various pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding to specific enzymes and proteins, leading to their inhibition or activation . For instance, its interaction with xanthine oxidase results in the inhibition of this enzyme, reducing the production of uric acid. Additionally, this compound can influence gene expression by modulating the activity of transcription factors. This modulation can lead to changes in the expression of genes involved in various cellular processes, thereby affecting cell function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to a reduction in its efficacy and potential changes in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed its sustained impact on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can exert beneficial effects, such as the inhibition of xanthine oxidase and modulation of gene expression . At higher doses, it can lead to toxic or adverse effects. For example, high doses of this compound have been associated with oxidative stress and damage to cellular components. These threshold effects highlight the importance of careful dosage optimization in experimental studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase, influencing the metabolism of purines and the production of uric acid . Additionally, this compound can affect the levels of various metabolites by modulating the activity of key metabolic enzymes. These interactions can lead to changes in metabolic flux, altering the balance of metabolites within the cell and impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its biological activity, as its accumulation in specific tissues or organelles can enhance its effects on target biomolecules.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within the cell can affect its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1,3-thiazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the acid hydrolysis of thiazole-5-carboxylate esters. For instance, the ester can be treated with hydrochloric acid, followed by acid hydrolysis to yield the desired product . Another method involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The thiazole ring’s aromatic nature allows for multiple reactive positions, making it suitable for donor-acceptor and nucleophilic reactions .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include hydrochloric acid for hydrolysis, potassium carbonate for base-catalyzed reactions, and various organic solvents such as methanol and ethyl acetate .

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with benzylamine derivatives can yield substituted thiazole carboxylates .

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-thiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. For example, thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of anticancer research.

Comparison with Similar Compounds

2-Methyl-1,3-thiazole-5-carboxylic acid can be compared with other thiazole derivatives, such as:

  • 2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid
  • 2-Piperidino-1,3-thiazole-5-carboxylic acid
  • 2-Morpholino-1,3-thiazole-5-carboxylic acid

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications . The uniqueness of this compound lies in its specific reactivity and the range of products it can form under different conditions.

Properties

IUPAC Name

2-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c1-3-6-2-4(9-3)5(7)8/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXCIYPOMMIBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193073
Record name 5-Thiazolecarboxylic acid, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40004-69-1
Record name 2-Methyl-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40004-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazolecarboxylic acid, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040004691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 40004-69-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170606
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Thiazolecarboxylic acid, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-1,3-thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-methyl-thiazole-5-carboxylic acid ethyl ester (1.3 g, 8.0 mmol) in dioxane (12 mL) at room temperature was added NaOH (2N, 12 mL). After 1 h the reaction mixture was neutralized with HCl (1N, 12 mL), then filtered and the collected solid dried in vacuo to give the title compound (758 mg, 70%) as an off white solid. MS: m/e=142.0 [M−H]−.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Yield
70%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.